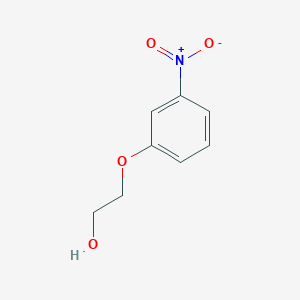

2-(3-Nitrophenoxy)ethanol

描述

Contextualizing 2-(3-Nitrophenoxy)ethanol as a Key Aromatic Ether

Aromatic ethers are a class of organic compounds featuring an ether linkage (R-O-R') directly attached to an aromatic ring. numberanalytics.comnumberanalytics.com This structural feature imparts a unique combination of stability and reactivity, making them valuable in a wide array of chemical applications. numberanalytics.comnumberanalytics.com this compound, with its nitro group on the phenyl ring and a primary alcohol on the ether side chain, is a distinct member of this class. Its physicochemical properties are detailed in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16365-26-7 |

| Molecular Formula | C₈H₉NO₄ |

| Molar Mass | 183.16 g/mol |

This table is interactive. Click on the headers to sort.

The presence of the aromatic ring, the ether linkage, the nitro group, and the hydroxyl group all contribute to the molecule's specific chemical behavior and potential for further functionalization.

Significance as a Versatile Synthetic Intermediate

The true significance of this compound lies in its role as a versatile synthetic intermediate. numberanalytics.com The functional groups present in the molecule offer multiple reaction sites for chemical modification. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification. The nitro group can be reduced to an amine, which is a key functional group in the synthesis of many pharmaceuticals and dyes. Furthermore, the aromatic ring itself can undergo various substitution reactions.

The synthesis of aromatic ethers, in general, can be achieved through methods like the Williamson ether synthesis, Ullmann condensation, and palladium-catalyzed coupling reactions. numberanalytics.com For nitrophenyl alkyl ethers specifically, processes have been developed that involve the reaction of a nitrophenol with an alkyl halide in an aqueous medium. google.comgoogle.com

Overview of Research Trajectories in Medicinal Chemistry and Materials Science

While direct research on this compound is not extensively documented, its structural motifs are of significant interest in both medicinal chemistry and materials science.

In medicinal chemistry , nitrophenyl compounds are widely used as precursors for the synthesis of various biologically active molecules. mdpi.com The nitro group can be a crucial pharmacophore or can be converted to an amino group to serve as a building block for amides and other functionalities. mdpi.comnih.gov For example, related nitrophenyl derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. semanticscholar.orgacs.orgchemrxiv.org The ether linkage is also a common feature in many drug molecules. numberanalytics.com

In the field of materials science , aromatic ethers are used in the production of high-performance polymers due to their thermal stability. google.comrsc.org The introduction of a nitro group can further modify the polymer's properties, such as its thermal and mechanical stability, or introduce non-linear optical properties. Aromatic ethers can also be used in the synthesis of dyes and pigments. google.com

Structure

3D Structure

属性

IUPAC Name |

2-(3-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPMRCKTUAVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405389 | |

| Record name | 2-(3-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16365-26-7 | |

| Record name | 2-(3-Nitrophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16365-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 3 Nitrophenoxy Ethanol

Established Synthetic Routes to 2-(3-Nitrophenoxy)ethanol

The primary methods for synthesizing aryl ethers like this compound are rooted in well-established organic reactions that create a carbon-oxygen-carbon ether linkage.

Etherification Approaches Utilizing 3-Nitrophenol (B1666305) and Ethylene (B1197577) Oxide Derivatives

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. vedantu.com This reaction is a cornerstone of ether preparation and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The synthesis involves two main steps:

Formation of the Alkoxide: The phenolic proton of 3-Nitrophenol is acidic due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting phenoxide ion. ncert.nic.in Treatment of 3-Nitrophenol with a strong base results in its deprotonation to form the sodium or potassium 3-nitrophenoxide. Common bases for this step include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comyoutube.com The use of NaH is particularly effective as it irreversibly deprotonates the alcohol, driving the reaction forward by releasing hydrogen gas. masterorganicchemistry.com

Nucleophilic Attack: The generated 3-nitrophenoxide ion acts as a potent nucleophile. It attacks an electrophilic ethylene oxide derivative, such as 2-chloroethanol (B45725), 2-bromoethanol, or ethylene oxide itself. The attack occurs at the carbon atom bearing the leaving group (a halide in the case of 2-haloethanols), displacing it in a single, concerted step to form the ether bond. vedantu.comyoutube.com

For optimal yield, the reaction favors a primary alkyl halide like 2-chloroethanol, as secondary or tertiary halides can lead to competing elimination (E2) reactions, reducing the yield of the desired ether. masterorganicchemistry.comlibretexts.org

Related Henry Reaction (Nitroaldol Reaction) for Nitroalcohol Precursors

The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction and is not a direct route to the ether this compound. wikipedia.orgtcichemicals.com Instead, it is used to synthesize β-nitroalcohols, which are valuable synthetic intermediates. tcichemicals.compsu.edu The reaction involves the base-catalyzed addition of a nitroalkane (like nitromethane) to an aldehyde or ketone. wikipedia.org

The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

For instance, the reaction between 3-nitrobenzaldehyde (B41214) and nitromethane (B149229) would produce 1-(3-nitrophenyl)-2-nitroethanol, a compound structurally distinct from the target ether. However, the principles of the Henry reaction are fundamental in the synthesis of various nitroalcohol precursors and have been extensively developed, particularly in the context of asymmetric synthesis. tcichemicals.compsu.edu These β-nitroalcohols can be further converted into other useful molecules like nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

Catalytic Approaches in this compound Synthesis and Related Compounds

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and environmental friendliness of chemical syntheses. In the context of preparing nitrophenyl-containing alcohols, both chiral and heterogeneous catalysts have seen significant development.

Application of Chiral Catalysts in Asymmetric Synthesis of Nitrophenyl-containing Alcohols

While not directly applied to the achiral target this compound, asymmetric catalysis is crucial for producing chiral nitroalcohols, which are important building blocks in pharmaceuticals. psu.edu The asymmetric Henry reaction has become a reliable method for creating stereocenters with high enantioselectivity. psu.edumdpi.com This is typically achieved using a chiral metal catalyst, where a metal ion is coordinated to a chiral organic ligand. wikipedia.org

A variety of metal-ligand complexes have been successfully employed, using metals such as copper, zinc, magnesium, and cobalt. wikipedia.orgmdpi.com For example, novel chiral bis(β-amino alcohol) ligands derived from thiophene-2,5-dicarbaldehyde can be complexed with copper(II) acetate (B1210297) (Cu(OAc)2·H2O) to form a highly effective catalyst for the asymmetric Henry reaction between substituted aromatic aldehydes and nitromethane. mdpi.comresearchgate.net These reactions can produce chiral nitroaldols with excellent chemical yields (up to >99%) and high enantiomeric excess (up to 94.6% ee). mdpi.com

Below is a table summarizing the effectiveness of different chiral ligand-copper complexes in the model reaction between 2-nitrobenzaldehyde (B1664092) and nitromethane. mdpi.com

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | L1 | 99 | 73.5 |

| 2 | L2 | 99 | 80.5 |

| 3 | L3 | 99 | 75.2 |

| 4 | L4 | 99 | 86.6 |

| 5 | L5 | 99 | 81.3 |

| Data derived from a study on asymmetric Henry reactions using various chiral thiophene-2,5-bis(β-amino alcohol) ligands (L1-L5) with a Cu(OAc)2 catalyst system in ethanol (B145695) at 25°C for 24 hours. mdpi.com |

Heterogeneous Catalysis for Nitro-Alcohol Formation

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and alignment with the principles of green chemistry. researchgate.netnih.gov Several heterogeneous systems have been developed for the Henry reaction to produce nitro-alcohols.

One effective approach involves using a commercially available ion-exchange resin, Ambersep 900 OH, as a reusable heterogeneous catalyst. researchgate.net This method allows for the selective synthesis of β-nitroalcohols from aldehydes and nitromethane under solvent-free conditions at room temperature, achieving high yields (72–91%) in short reaction times. researchgate.net The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net

Another advanced catalytic system utilizes nanosized mesoporous CuMgAl ternary oxides. nih.govacs.org These materials, derived from the thermal decomposition of hydrotalcites, serve as robust and environmentally benign catalysts for the Henry reaction. acs.org The synergy between copper species and basic sites on the catalyst surface enhances the reaction's efficiency. acs.org When used with ultrasonic irradiation, these catalysts can produce nitro-alcohols with excellent yields and 100% atom economy under mild conditions. nih.govacs.org

| Catalyst | Reaction Time (min) | Yield (%) |

| CuMgAl-I | 30 | 99 |

| CuMgAl-II | 45 | 92 |

| CuMgAl-III | 60 | 85 |

| Data represents the catalytic activity for the synthesis of 2-nitro-1-(4-nitrophenyl)ethanol under ultrasonic irradiation. acs.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the Williamson ether synthesis of this compound, key parameters to optimize include the choice of base, solvent, temperature, and reaction time.

The selection of a suitable base and solvent system is crucial. While strong bases like NaH are effective, less hazardous alternatives like potassium carbonate (K2CO3) are often used, especially in conjunction with a polar aprotic solvent like dimethylformamide (DMF) or acetone, which can facilitate the SN2 reaction. Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), can also be employed to enhance reaction rates and yields, particularly under solvent-free conditions or in biphasic systems. researchgate.net

The following table illustrates a hypothetical optimization study for the synthesis of an aryl ether, demonstrating how systematic variation of parameters can lead to an ideal protocol. This approach would be directly applicable to optimizing the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaOH | Ethanol | 80 | 55 |

| 2 | K2CO3 | Acetone | 60 | 75 |

| 3 | K2CO3 | DMF | 80 | 88 |

| 4 | K2CO3 | DMF | 100 | 92 |

| 5 | NaH | THF | 65 | 95 |

| 6 | Cs2CO3 | DMF | 80 | 94 |

| This table is a representative example of an optimization process for a Williamson ether synthesis. |

Temperature control is also vital. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with more sterically hindered reactants. libretexts.org Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential for achieving a high yield of the desired this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound focuses on reducing environmental impact by utilizing alternative energy sources, safer solvents, and innovative catalytic systems. These modern approaches aim to enhance efficiency, minimize waste, and avoid the use of toxic reagents.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

A significant advancement in green synthesis is the use of alternative energy sources to drive chemical reactions more efficiently than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving product yields. tsijournals.comunivpancasila.ac.id For the Williamson ether synthesis, microwave-assisted protocols can reduce reaction times from several hours to mere minutes. tsijournals.comsid.ir In the context of synthesizing this compound, a mixture of 3-nitrophenol, 2-chloroethanol, and a mild base like potassium carbonate could be subjected to microwave heating, likely under solvent-free conditions or in a high-boiling polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO). sid.irorganic-chemistry.orgresearchgate.net This method is noted for being an eco-friendly and cost-effective approach for producing nonsymmetrical aryl ethers. organic-chemistry.org Some protocols have been developed that are ligand-free and catalyst-free, further enhancing their green credentials. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy that enhances mass transfer and accelerates reactions, particularly in heterogeneous (solid-liquid) systems. numberanalytics.com The combination of microwave and ultrasound irradiation has proven to be a highly efficient method for conducting the Williamson ether synthesis without the need for phase-transfer catalysts, which are often required in conventional biphasic systems. rsc.orgresearchgate.net This combined approach represents an ecologically valuable route for preparing ethers. rsc.org

Greener Solvents and Catalytic Systems

The choice of solvent and catalyst plays a critical role in the environmental footprint of a synthetic process. Green methodologies for this compound synthesis prioritize the reduction or elimination of hazardous organic solvents and the use of efficient, recyclable catalysts.

Solvent-Free Conditions: A highly effective green strategy is to perform the reaction without any solvent. tandfonline.comresearchgate.net The Williamson synthesis can be efficiently carried out by grinding the reactants (e.g., a phenol (B47542), an alkylating agent) with a solid base such as potassium carbonate (K₂CO₃) and then heating the mixture, often with microwave irradiation. sid.irorgchemres.org This solvent-free approach simplifies work-up procedures, reduces waste, and eliminates the environmental disadvantages of using toxic solvents. tandfonline.comclockss.org

Phase-Transfer Catalysis (PTC): For reactions involving immiscible reactants, such as a solid base and an organic substrate, phase-transfer catalysis is an indispensable green tool. ijche.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. numberanalytics.comgoogle.com This technique allows the use of mild, inexpensive bases like K₂CO₃ and can be performed in greener solvents, including water, or even under solvent-free conditions. ijche.comresearchgate.netarabjchem.org The use of ultrasound can further enhance the efficiency of phase-transfer catalyzed reactions. ijche.com

Alternative Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key principle. For the Williamson synthesis, Dimethyl sulfoxide (DMSO) has been shown to be a highly effective solvent. researchgate.net More advanced and sustainable options include ionic liquids and deep eutectic solvents (DESs), which are often non-volatile, thermally stable, and can be recycled. chemistryforsustainability.orgnumberanalytics.com

The following data tables summarize and compare the various synthetic approaches based on research findings for analogous aryl ether syntheses.

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted (with PTC) | Combined Microwave & Ultrasound |

|---|---|---|---|---|

| Reaction Time | Hours (e.g., 8-14 h) byjus.comresearchgate.net | Minutes (e.g., 5-15 min) tsijournals.comorganic-chemistry.org | 1-3 hours ijche.com | Minutes researchgate.net |

| Energy Input | High, prolonged | Low, targeted, efficient tsijournals.com | Moderate | Low, efficient rsc.org |

| Typical Solvents | DMF, Acetonitrile (B52724), Alcohols masterorganicchemistry.combyjus.com | DMSO, Acetone, or Solvent-Free sid.irorganic-chemistry.orgtandfonline.com | Chlorobenzene, Water ijche.com | Solvent-Free rsc.orgresearchgate.net |

| Catalyst System | Often requires strong bases (NaH) masterorganicchemistry.com | Mild bases (K₂CO₃), often catalyst-free sid.irorganic-chemistry.org | Phase-Transfer Catalyst (e.g., THAB) ijche.com | No PTC required rsc.org |

| Typical Yield | Variable (50-95%) byjus.com | High to Excellent (up to 92%) organic-chemistry.org | High | High |

| Green Strategy | Reactants/Conditions | Key Findings & Research Highlights | Citation |

|---|---|---|---|

| Solvent-Free, Microwave | Phenols, Alcohols, K₂CO₃, Microwave | Developed an efficient tandem synthesis of alkyl aryl ethers under solvent-free conditions using a mild solid base. The method is simple, rapid, and scalable. | sid.irorgchemres.org |

| Phase-Transfer Catalysis & Sonication | p-Nitrophenol, Ethyl 2-bromoacetate, K₂CO₃, THAB, Ultrasound | Demonstrated the synthesis of ethyl 2-(4-nitrophenoxy)acetate under mild conditions. Higher selectivity and reaction rate were achieved with PTC and sonication. | ijche.com |

| Mild Base, Room Temperature | Phenols, 2-Chloroethanol, K₂CO₃/Na₂CO₃, Methanol (B129727) | Achieved selective O-alkylation of phenols with 2-chloroethanol under mild, room-temperature conditions, tolerating a wide range of functional groups. The synthesis of this compound was specifically reported with an 83% yield. | thieme-connect.dethieme-connect.com |

| Catalyst from Waste | Phenols, Alkyl Halides, Catalyst from banana peels, Microwave | A green protocol using a low-cost, reusable catalyst derived from waste banana peels. The reaction proceeds efficiently under microwave irradiation without corrosive bases or PTCs. | benthamdirect.com |

| Deep Eutectic Solvents (DES) | Benzylic alcohols, other alcohols, ZnCl₂/Choline Chloride DES | Describes the use of a low-cost, recyclable Lewis acidic DES as a catalyst for the dehydration of alcohols to form unsymmetrical ethers, presenting a greener alternative to the Williamson method. | chemistryforsustainability.org |

Chemical Reactivity and Mechanistic Transformation Pathways of 2 3 Nitrophenoxy Ethanol

Reduction Chemistry of the Nitro Group in 2-(3-Nitrophenoxy)ethanol

The nitro group is one of the first functional groups to be reduced in organic chemistry, and its reduction in aromatic compounds like this compound is a common and versatile transformation. wikipedia.org This process is fundamental for the synthesis of anilines and other amino derivatives, which are valuable intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding primary amines. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the conversion of this compound to 2-(3-aminophenoxy)ethanol, various catalytic systems can be utilized.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be crucial to ensure high yield and selectivity, especially if other reducible functional groups are present in the molecule. commonorganicchemistry.com

For instance, catalytic hydrogenation with Pd/C is often the preferred method due to its high efficiency. commonorganicchemistry.com However, in substrates with functionalities sensitive to hydrogenolysis (like certain halogen substituents or benzyl (B1604629) ethers), other catalysts like Raney nickel might be more suitable. commonorganicchemistry.com The general reaction is as follows:

O₂N-Ar-OCH₂CH₂OH + 3H₂ --(Catalyst)--> H₂N-Ar-OCH₂CH₂OH + 2H₂O

| Catalyst | Typical Conditions | Advantages | Potential Drawbacks |

| Palladium on Carbon (Pd/C) | H₂ gas, Ethanol/Methanol solvent, Room temperature to moderate heat | High activity and efficiency. commonorganicchemistry.com | Can catalyze hydrogenolysis of other sensitive groups. commonorganicchemistry.com |

| Raney Nickel | H₂ gas, Ethanol/Methanol solvent | Effective for nitro group reduction; often used when dehalogenation is a concern. commonorganicchemistry.com | Can be pyrophoric. |

| Platinum(IV) Oxide (PtO₂) (Adam's catalyst) | H₂ gas, Acetic acid or Ethanol solvent | Highly effective for a wide range of reductions. wikipedia.org | Can be more expensive than other catalysts. |

Other reducing agents can also achieve this transformation, such as metals in acidic media (e.g., iron, tin, or zinc in the presence of HCl). masterorganicchemistry.com For example, the use of iron in refluxing acetic acid provides a mild method for this reduction. commonorganicchemistry.com

Elucidation of Electron Transfer Mechanisms in Reduction Processes

The reduction can be initiated by a single-electron transfer (SET) to the nitroaromatic compound, forming a nitro anion radical (ArNO₂⁻). nih.gov In the absence of oxygen, this radical can be further reduced to a nitroso derivative (ArNO), then to a hydroxylamine (B1172632) (ArNHOH), and finally to the amine (ArNH₂). nih.govnih.gov

ArNO₂ + e⁻ → ArNO₂⁻ ArNO₂⁻ + e⁻ + 2H⁺ → ArNO + H₂O ArNO + 2e⁻ + 2H⁺ → ArNHOH ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

The specific mechanism can be influenced by the reducing agent and the reaction conditions. Flavoenzymes, for example, can reduce nitroaromatic compounds through either single-electron or two-electron transfer pathways. nih.gov Chemical reductants like samarium diiodide (SmI₂) operate through single-electron transfer mechanisms. commonorganicchemistry.comnih.gov The use of certain metal hydrides, such as lithium aluminum hydride (LiAlH₄), is generally avoided for the reduction of aromatic nitro compounds to amines as they tend to result in the formation of azo compounds. commonorganicchemistry.com

The electrochemical potential of the nitro compound plays a significant role in the thermodynamics of the electron transfer process. nih.gov The step-by-step nature of the reduction allows for the potential isolation of intermediates like hydroxylamines under carefully controlled conditions, for instance by using zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group in this compound is susceptible to oxidation, which can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and the reaction conditions. libretexts.orgyoutube.com

Formation of Aldehyde and Carboxylic Acid Analogues

The oxidation of the primary hydroxyl group of this compound can lead to the formation of 2-(3-nitrophenoxy)acetaldehyde and subsequently 2-(3-nitrophenoxy)acetic acid.

Mild Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine) are commonly employed for this purpose. youtube.comyoutube.com These methods are effective because they can be performed under anhydrous conditions, preventing over-oxidation to the carboxylic acid. libretexts.org The aldehyde is a valuable intermediate for further synthetic transformations.

Strong Oxidation to Carboxylic Acid: For the complete oxidation to the carboxylic acid, 2-(3-nitrophenoxy)acetic acid, stronger oxidizing agents are necessary. youtube.com Common reagents for this transformation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction is typically carried out in an aqueous medium, which facilitates the hydration of the intermediate aldehyde, allowing for further oxidation. youtube.com Phenoxyacetic acid derivatives are noted for their diverse biological activities. jetir.org

| Product | Reagent(s) | Typical Conditions | Key Feature |

| 2-(3-nitrophenoxy)acetaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) | Stops oxidation at the aldehyde stage. youtube.com |

| 2-(3-nitrophenoxy)acetaldehyde | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Anhydrous solvent, low temperature | Mild conditions, avoids heavy metals. youtube.com |

| 2-(3-nitrophenoxy)acetic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone/water | Strong oxidant, leads to complete oxidation. libretexts.org |

| 2-(3-nitrophenoxy)acetic acid | Potassium Permanganate (KMnO₄) | Aqueous base, followed by acidification | Powerful, inexpensive oxidizing agent. |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can undergo various substitution reactions, allowing for the introduction of new functional groups. msu.edu Esterification and etherification are two of the most common and useful transformations for this purpose.

Esterification and Etherification Reactions for Functionalization

Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. msu.edu The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a classic method. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess or water is removed to drive the reaction to completion. masterorganicchemistry.com

Alternatively, for a more rapid and irreversible reaction, an acyl chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a common method for this, involving the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. msu.edu

These functionalization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular structures.

| Reaction | Reagents | General Equation |

| Fischer Esterification | Carboxylic Acid (R'COOH), Acid Catalyst (H⁺) | R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O masterorganicchemistry.com |

| Acylation | Acyl Chloride (R'COCl), Base (e.g., Pyridine) | R-OH + R'-COCl → R-O-C(=O)-R' + HCl |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 1. R-OH + NaH → R-O⁻Na⁺ + H₂ 2. R-O⁻Na⁺ + R'-X → R-O-R' + NaX msu.edu |

Cleavage Mechanisms of the Phenoxy Ether Linkage

The ether linkage in this compound, while generally stable, can be cleaved under specific conditions, particularly in the presence of strong acids. The mechanism of this cleavage is highly dependent on the reaction conditions and the structure of the ether.

Acid-catalyzed cleavage of ethers is a well-established reaction in organic chemistry. wikipedia.org The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this initial step, the cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism, largely determined by the nature of the groups attached to the ether oxygen. wikipedia.orglibretexts.org

In the case of this compound, the ether linkage is between an sp-hybridized aromatic carbon and an sp-hybridized primary carbon. Nucleophilic attack on the aromatic carbon is generally disfavored. masterorganicchemistry.com Therefore, the cleavage will predominantly occur at the alkyl-oxygen bond.

S(_N)2 Pathway:

Given that the ethanol portion of the molecule involves a primary carbon, the acid-catalyzed cleavage is expected to proceed primarily through an S(_N)2 mechanism. masterorganicchemistry.com The proposed pathway is as follows:

Protonation of the Ether Oxygen: A strong acid (e.g., HBr or HI) protonates the ether oxygen atom, making the 3-nitrophenoxy group a better leaving group.

Nucleophilic Attack: A nucleophile, typically the conjugate base of the strong acid (e.g., Br or I), attacks the primary carbon of the ethanol moiety. masterorganicchemistry.com This is a concerted step where the C-O bond is broken as the new C-Nu bond is formed.

Product Formation: The products of this reaction are 3-nitrophenol (B1666305) and a 2-haloethanol.

The reaction is generally performed with strong hydrohalic acids like HBr and HI, as HCl is typically not reactive enough to cleave ethers. researchgate.net

Table 3.4.1: Products of Acid-Catalyzed Cleavage of this compound via S(_N)2 Pathway

| Reactant | Reagent | Product 1 | Product 2 |

| This compound | HBr | 3-Nitrophenol | 2-Bromoethanol |

| This compound | HI | 3-Nitrophenol | 2-Iodoethanol |

S(_N)1 Pathway:

An S(_N)1 mechanism for the cleavage of the alkyl-oxygen bond is considered less likely for this compound because it would require the formation of a primary carbocation, which is highly unstable. wikipedia.org S(_N)1 pathways are more common for ethers with tertiary, benzylic, or allylic groups that can form stable carbocation intermediates. libretexts.orglibretexts.org

Other Significant Reaction Pathways and Rearrangements

Beyond simple ether cleavage, the structure of this compound is amenable to intramolecular rearrangements, particularly the Smiles rearrangement.

Smiles Rearrangement:

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org It is characterized by the migration of an aromatic ring from one heteroatom to another. The key structural requirements for a Smiles rearrangement are:

An aromatic ring activated by an electron-withdrawing group (in this case, the nitro group). wikipedia.org

A side chain containing a nucleophilic group (the terminal hydroxyl group) separated from the aromatic ring by a linker.

A leaving group on the aromatic ring (the ether oxygen).

In the presence of a base, the terminal hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the ipso-carbon of the aromatic ring (the carbon atom directly attached to the ether oxygen). This attack is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. manchester.ac.uk

The proposed mechanism for the base-catalyzed Smiles rearrangement of this compound is as follows:

Deprotonation: A base removes the proton from the terminal hydroxyl group, forming a more potent nucleophile, the corresponding alkoxide.

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the ipso-carbon of the nitrophenyl ring, forming a spirocyclic Meisenheimer intermediate.

Ring Opening: The C-O bond of the original ether linkage cleaves, leading to the formation of a more stable phenoxide.

Protonation: Subsequent protonation of the newly formed alkoxide yields the rearranged product.

The product of this rearrangement would be N-(2-hydroxyethyl)-3-nitrophenoxide upon initial rearrangement, which would likely exist as the corresponding N-(2-hydroxyethyl)-3-nitroaniline after workup.

Table 3.5.1: Comparison of Reactants and Products in Smiles Rearrangement

| Starting Material | Key Conditions | Intermediate | Final Product (after workup) |

| This compound | Base | Spirocyclic Meisenheimer complex | N-(2-hydroxyethyl)-3-nitroaniline |

This rearrangement represents a significant transformation pathway for this compound, converting a phenoxy ether into an N-substituted aniline (B41778) derivative. The efficiency of the Smiles rearrangement is influenced by factors such as the nature of the base used, the solvent, and the electronic effects of the substituents on the aromatic ring. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 3 Nitrophenoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 2-(3-nitrophenoxy)ethanol, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental data for the structural confirmation of this compound. In ¹H NMR, the aromatic protons of the 3-nitrophenyl group typically appear as a complex multiplet in the downfield region, while the protons of the ethanol (B145695) moiety are observed at higher field strengths. rsc.org The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the ether oxygen.

Similarly, ¹³C NMR spectroscopy reveals distinct signals for each carbon atom in the molecule. The carbons of the aromatic ring resonate at lower field due to the deshielding effects of the nitro group and the attached oxygen atom. The chemical shifts of the aliphatic carbons in the ethanol fragment are found at higher field.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 2.57 | s | |

| ¹H | 4.56 | d | 3.6 |

| ¹H | 4.80 | t | 7.2 |

| ¹H | 5.41-5.44 | m | |

| ¹H | 7.18 | d | 8.4 |

| ¹H | 7.35 | d | 8.4 |

| ¹³C | 70.29 | ||

| ¹³C | 127.37 | ||

| ¹³C | 129.18 | ||

| ¹³C | 128.80 | ||

| ¹³C | 132.67 | ||

| ¹³C | 138.37 |

Note: Data obtained from a representative spectrum and may vary slightly based on solvent and experimental conditions. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org For this compound, this would show cross-peaks between the protons of the -CH2-CH2-OH fragment, confirming their connectivity.

An HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net This is instrumental in assigning the carbon signals based on the previously identified proton resonances. For instance, the proton signals of the ethoxy group will show correlations to their corresponding carbon signals in the HSQC spectrum, solidifying the assignment of the aliphatic portion of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. rsc.org A broad absorption band is typically observed in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O ether linkage gives rise to a strong absorption band in the fingerprint region, typically around 1250-1000 cm⁻¹. rsc.org

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | ~3408 |

| Aromatic C-H Stretch | ~3035 |

| Aliphatic C-H Stretch | ~2979, 2989 |

| NO₂ Asymmetric Stretch | ~1536 |

| NO₂ Symmetric Stretch | ~1326 |

| C-O Ether Stretch | ~1275 |

Note: Frequencies are approximate and can vary based on the sample state (e.g., KBr pellet, thin film) and intermolecular interactions. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structure. In a typical mass spectrum, the molecular ion peak [M]⁺ is observed, corresponding to the molecular weight of the compound. For this compound (C₈H₉NO₃), the expected molecular weight is approximately 183.16 g/mol .

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Common fragmentation pathways for this molecule include cleavage of the ether bond, loss of the ethanol side chain, and fragmentation of the nitro group. acdlabs.comlibretexts.org Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides additional evidence for the presence of the nitrophenyl and ethoxy moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic absorption properties of this compound. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences the absorption profile. The position and intensity of the absorption maxima (λmax) can provide information about the extent of conjugation and the electronic environment of the molecule.

X-ray Diffraction for Solid-State Crystal Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique can provide precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. iucr.orgnih.gov While obtaining suitable single crystals can be a challenge, the resulting crystal structure offers an unambiguous confirmation of the molecular geometry and packing in the solid state. cdnsciencepub.com

Chromatographic Techniques for Purity Assessment and Separation Science

The purification and analysis of this compound rely on various chromatographic methods. These techniques are essential for assessing the purity of synthesized batches, isolating the compound from reaction mixtures, and resolving stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purity assessment and preparative separation of this compound and its derivatives. Both normal-phase and reverse-phase HPLC can be utilized, with the choice depending on the specific analytical goal.

Reverse-Phase HPLC (RP-HPLC): Reverse-phase chromatography is commonly used for purity determination. In this method, a nonpolar stationary phase is used with a polar mobile phase. For analogous compounds like 2-(4-Nitrophenoxy)ethanol (B102608), a C18 column (a common reverse-phase stationary phase) is effective. sielc.comgoogle.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of related compounds has been successfully determined to be as high as 98.2% using C18-based HPLC methods. google.com

Chiral HPLC: For the separation of enantiomers, chiral chromatography is necessary. This is particularly relevant in asymmetric synthesis where the enantiomeric excess (ee) of the product needs to be determined. For instance, the enantiomeric excess of a structurally similar compound, (R)-2-Nitro-1-(3-nitrophenyl)ethanol, was determined using a Chiralcel OD column. rsc.org This type of column contains a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The mobile phase for such separations is often a mixture of non-polar solvents like hexane (B92381) and a polar modifier like isopropanol. rsc.org

Table 1: Exemplary HPLC Conditions for Analysis of Related Nitrophenoxyethanol Compounds

| Parameter | Reverse-Phase HPLC Analysis | Chiral HPLC Analysis |

|---|---|---|

| Analyte Example | 2-(4-Nitrophenoxy)ethanol sielc.com | (R)-2-Nitro-1-(3-nitrophenyl)ethanol rsc.org |

| Column | Newcrom R1 (C18) | Chiralcel OD |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Hexane/Isopropanol (iPrOH) (90:10 v/v) |

| Flow Rate | Not Specified | 0.6 mL/min |

| Detection | Not Specified | UV at 230 nm |

| Temperature | Not Specified | 25°C |

| Application | Purity Assessment, Preparative Separation sielc.com | Determination of Enantiomeric Excess rsc.org |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for monitoring the progress of chemical reactions, such as the reduction of the nitro group. For example, GC analysis has been used to confirm the complete conversion (100%) of 2-(o-nitrophenyl)ethanol to 2-(o-aminophenyl)ethanol and to determine the reaction yield, which can be as high as 99.2%. google.com The method typically involves direct injection of the reaction mixture into the GC system, which separates the components based on their boiling points and interactions with the stationary phase of the GC column. google.comnih.gov

Table 2: Application of GC in Monitoring Reactions of Related Compounds

| Application | Analyte Monitored | Catalyst | Yield Determined | Reference |

|---|

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitative analysis. sigmaaldrich.com It is widely used to monitor reaction progress, identify fractions during column chromatography, and perform a preliminary assessment of purity. savemyexams.comrsc.org

For a compound like this compound, a typical TLC analysis would involve a stationary phase of silica (B1680970) gel or alumina (B75360) coated on a plate. savemyexams.com The mobile phase, or eluent, would be a solvent system chosen based on the polarity of the compound, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation. savemyexams.com

After developing the plate, the separated spots are visualized. Since this compound contains a chromophore (the nitrophenyl group), it can often be visualized directly under UV light. pressbooks.pub Alternatively, staining reagents can be used. For example, a phosphomolybdic acid stain can produce blue, purple, or green spots on a yellow background for reactive compounds. illinois.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify the compound. rsc.org

Computational Chemistry and Theoretical Studies of 2 3 Nitrophenoxy Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.govresearchgate.net By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 2-(3-Nitrophenoxy)ethanol. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to describe the electron distribution and atomic orbitals. researchgate.netsapub.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. researchgate.nettandfonline.com For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The key structural parameters include the geometry of the phenyl ring, the orientation of the nitro group, and the conformation of the flexible phenoxyethanol (B1677644) side chain.

Table 1: Predicted Geometrical Parameters for this compound (Representative Values) Data is hypothetical, based on values reported for similar structures in the literature.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-C (ring) | ~1.39 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (ether) | ~1.37 Å | |

| O-C (ethanol) | ~1.43 Å | |

| Bond Angles | C-N-O | ~118° |

| C-O-C | ~117° | |

| C-C-O (ethanol) | ~107° | |

| O-C-C-O (dihedral) | Varies with conformer |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometric optimization, harmonic vibrational frequency calculations are performed. dergipark.org.tr These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption bands in an IR spectrum.

Due to the approximations inherent in the calculations (e.g., harmonic approximation, incomplete basis sets), the calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. researchgate.netresearchgate.net For this compound, key vibrational modes include the asymmetric and symmetric stretching of the nitro (NO₂) group, C-O-C ether stretching, O-H stretching of the alcohol, and various aromatic C-H and C=C vibrations. sapub.orgesisresearch.org

Table 2: Key Calculated Vibrational Frequencies for this compound and Their Typical Experimental Correlation Data is hypothetical, based on values reported for similar structures in the literature.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Alcohol | ~3400-3500 | 3200-3600 |

| C-H Stretch | Aromatic | ~3050-3100 | 3000-3100 |

| C-H Stretch | Aliphatic | ~2900-3000 | 2850-3000 |

| NO₂ Asymmetric Stretch | Nitro | ~1530-1560 | 1500-1570 |

| C=C Stretch | Aromatic | ~1470-1610 | 1450-1620 |

| NO₂ Symmetric Stretch | Nitro | ~1345-1365 | 1335-1380 |

| C-O-C Stretch | Ether | ~1220-1280 | 1200-1300 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). iucr.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. sapub.orgshd-pub.org.rs

For a molecule like this compound, which has an electron-donating phenoxyethanol group and an electron-withdrawing nitro group, intramolecular charge transfer (ICT) is expected. sapub.org The HOMO is typically localized on the more electron-rich part of the molecule (the phenoxyethanol moiety), while the LUMO is concentrated on the electron-deficient nitrophenyl ring. sapub.orgiucr.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. iucr.org This analysis is crucial for understanding potential applications in electronics and optics. researchgate.net

Table 3: Predicted Frontier Orbital Energies and Related Quantum Chemical Parameters for this compound Data is hypothetical, based on values from DFT calculations on similar molecules.

| Parameter | Symbol | Typical Calculated Value |

| HOMO Energy | E(HOMO) | -6.5 to -7.5 eV |

| LUMO Energy | E(LUMO) | -2.0 to -3.0 eV |

| Energy Gap | ΔE | 4.0 to 5.0 eV |

| Ionization Potential | I ≈ -E(HOMO) | 6.5 to 7.5 eV |

| Electron Affinity | A ≈ -E(LUMO) | 2.0 to 3.0 eV |

| Chemical Hardness | η = (I-A)/2 | 2.0 to 2.5 eV |

DFT calculations can determine the distribution of electronic charge within a molecule, assigning partial charges to each atom using methods like Mulliken population analysis or Natural Population Analysis (NPA). nih.govresearchgate.net This information reveals the polarity of different bonds and atoms.

A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. nih.govwuxiapptec.com The MEP is mapped onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. researchgate.net Red areas signify negative potential (electron-rich), often found around electronegative atoms like oxygen, and are indicative of sites for electrophilic attack. wuxiapptec.comresearchgate.net Blue areas represent positive potential (electron-poor), typically near hydrogen atoms, and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show strong negative potential around the oxygen atoms of the nitro group and the ether linkage, with positive potential around the hydroxyl proton and aromatic hydrogens. nih.gov

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. nih.gov Molecules that exhibit significant NLO responses often possess a large dipole moment and are characterized by an electron donor-π bridge-electron acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. mdpi.com

This compound has the basic components of such a system. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). eurjchem.comanalis.com.my A large β value is indicative of a strong second-order NLO response. researchgate.net DFT calculations have become a standard tool for screening molecules for potential NLO activity, helping to guide the synthesis of promising new materials. eurjchem.comnih.gov The presence of both electron-donating and withdrawing groups in the molecule enhances its potential for a significant third-order NLO response. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. acs.org The Henry reaction (nitroaldol condensation), which involves reacting an aldehyde (like 3-nitrobenzaldehyde) with a nitroalkane, is a plausible route for synthesizing related structures and could be computationally modeled. goettingen-research-online.de

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from reactant to transition state, known as the activation energy, determines the reaction rate. rsc.org For the synthesis of this compound, computational studies could explore different synthetic pathways, catalyst effects (e.g., base catalysis in the Williamson ether synthesis step), and the influence of solvents, thereby optimizing reaction conditions. cdnsciencepub.comnih.gov Such studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. acs.orgnih.gov

Molecular Interaction Studies and Binding Energy Calculations

No published studies were found that detail the molecular interaction patterns or calculate the binding energy of this compound with any biological or chemical entity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

There are no available QSAR models or studies that use this compound as part of their dataset to provide mechanistic insights into its activity.

Structure Activity Relationship Sar Studies for 2 3 Nitrophenoxy Ethanol Derivatives

Influence of Substituent Variation on Biological Activity

The biological activity of nitrophenyl derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. The introduction of different functional groups alters the molecule's steric, electronic, and lipophilic properties, which in turn affects its interaction with biological targets.

Research on related nitrophenyl compounds demonstrates clear patterns. For instance, in studies of (2-nitrophenyl)methanol derivatives as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, the nitro group was found to be essential for activity. rsc.orgrsc.org Replacing the ortho-nitro group with other functionalities, including amino, trifluoromethyl, nitrile, or halogen groups, resulted in a complete loss of inhibitory potency. rsc.org However, introducing additional substituents to the nitrophenyl moiety could enhance activity. Electron-donating groups (EDGs) like methyl or methoxy (B1213986) groups led to potent compounds, whereas electron-withdrawing groups (EWGs) such as chlorine or an additional nitro group diminished inhibitory activity. rsc.org

Similarly, studies on chalcones containing a nitrophenyl ring showed that the position of the nitro group is crucial for anti-inflammatory activity. mdpi.com Compounds with the nitro group at the ortho position of either phenyl ring exhibited the highest inhibition of cyclooxygenase (COX) enzymes. mdpi.com In contrast, for vasorelaxant activity, the presence of a nitro group was not always favorable; a derivative with a para-nitro group on one ring showed high activity, but so did the unsubstituted parent compound. mdpi.com The effect of substituents is a key factor in determining the physicochemical and biological properties of compounds. researchgate.net The introduction of a chlorine atom, for example, can increase lipophilicity due to its electron-withdrawing inductive effect, potentially leading to higher adsorption to proteins or enzymes. researchgate.net

The following table summarizes the observed influence of substituent variations on the biological activity of related nitrophenyl structures.

| Substituent Type | Position | Effect on Activity | Rationale/Mechanism |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Varied | Often leads to potent compounds. rsc.org | May enhance binding affinity through favorable electronic or steric interactions. |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂, -CF₃) | Varied | Often diminishes inhibitory activity. rsc.org | Alters the electronic profile, which can be unfavorable for target interaction. |

| Halogens (e.g., -Cl) | Varied | Can increase lipophilicity and protein binding. researchgate.net | The electron-withdrawing nature and size of the halogen affect overall molecular properties. |

| Nitro Group (-NO₂) | Ortho vs. Meta vs. Para | Position is critical; activity can be completely abolished if moved. rsc.orgmdpi.com | The specific position is often essential for key interactions (e.g., hydrogen bonding, electronic stabilization) with the target. |

Stereochemical Effects on Mechanistic Interactions

Stereochemistry, which describes the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a molecule and its biological target. windows.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different biological activities, potencies, and even metabolic fates because biological systems, such as enzymes and receptors, are themselves chiral.

For molecules related to 2-(3-nitrophenoxy)ethanol, stereochemical considerations are crucial. In studies of (2-nitrophenyl)methanol inhibitors, both enantiomers displayed similar affinity for the target enzyme, PqsD, but had contrary thermodynamic profiles, indicating different binding mechanisms. rsc.org The predicted binding modes showed both enantiomers occupying nearly identical positions, with the primary difference being the orientation of the hydroxyl group. rsc.org This subtle change in the 3D arrangement is sufficient to alter the thermodynamics of the interaction.

The mechanism of action can also be influenced by stereochemistry. For example, the metabolic activation of nitroaniline derivatives, a process relevant to some nitrophenyl compounds, involves the formation of reactive intermediates. industrialchemicals.gov.au The specific stereochemical structure of a molecule can affect how it is recognized and processed by metabolic enzymes, potentially leading to different metabolic pathways or rates of activation. industrialchemicals.gov.au Reactions involving chiral phosphorus compounds also highlight the importance of stereochemistry, where substitutions can proceed with either retention or inversion of the configuration at the phosphorus center, leading to different products. researchgate.net

Systematic Structure Variation for Optimization of Desired Activities

Systematic structural variation is a cornerstone of drug discovery, aimed at optimizing a lead compound's activity, selectivity, and pharmacokinetic properties. This process involves making methodical changes to the molecule's scaffold, linkers, and peripheral functional groups.

For derivatives with a benzimidazole (B57391) core attached to a nitrophenoxy moiety, a synthetic strategy was developed to create a library of compounds. tandfonline.com By starting with a common intermediate, various urea (B33335) and thiourea (B124793) derivatives were synthesized to explore their inhibitory potential against different enzymes. tandfonline.com

In the optimization of (2-nitrophenyl)methanol-based inhibitors, a comprehensive series of derivatives was synthesized to establish a clear structure-activity relationship. rsc.org The strategy involved:

Replacement of the Nitro Group: Investigating other functionalities to assess the necessity of the nitro group for activity.

Substitution on the Nitrophenyl Moiety: Adding substituents with varying electronic properties (EDGs and EWGs) to fine-tune the activity. rsc.orgrsc.org

Modification of the Second Phenyl Ring: Replacing the second aromatic ring with various aliphatic and aromatic residues to probe the binding pocket. rsc.org

This systematic approach allowed researchers to map the requirements for potent inhibition and led to the discovery of derivatives with improved efficacy. rsc.org Similar strategies are employed for other compound classes, such as quinazolinone derivatives, where modifications to different parts of the molecule led to enhanced antiproliferative activities against tumor cells. nih.gov

Correlation Between Electronic Properties and Biological Mechanisms

The electronic properties of a molecule, such as charge distribution, frontier molecular orbital energies (HOMO/LUMO), and polarity, are intrinsically linked to its biological mechanism of action. researchgate.netacs.org The nitro group, being strongly electron-withdrawing, significantly influences the electronic landscape of the this compound scaffold.

This influence is critical for biological activity. The stability of reactive intermediates, such as the nitrenium ions formed during the metabolic activation of some nitroaromatic compounds, is directly correlated with their mutagenic potential. industrialchemicals.gov.au The electronic nature of other substituents on the ring can either stabilize or destabilize this intermediate, thereby modulating its reactivity and toxicity. For instance, the presence of a carboxylate group has been postulated to reduce the stability of the nitrenium ion and thus decrease mutagenic potential. industrialchemicals.gov.au

In the context of enzyme inhibition, the electronic properties of the inhibitor dictate its binding affinity and mechanism. For (2-nitrophenyl)methanol inhibitors, the presence of the electron-withdrawing nitro group was found to be essential. rsc.org However, adding further EWGs decreased activity, while EDGs enhanced it, suggesting a finely tuned electronic requirement for optimal interaction with the enzyme's active site. rsc.org Computational studies on related compounds confirm that substituents significantly affect the molecule's electronic and nonlinear optical properties. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, with lower energy gaps often indicating higher reactivity. researchgate.net

The following table outlines the correlation between specific electronic properties and their mechanistic implications for nitrophenyl compounds.

| Electronic Property | Influence on Molecule | Correlation with Biological Mechanism |

| Electron-Withdrawing Nature of -NO₂ Group | Creates a localized region of positive charge on the aromatic ring. | Essential for interaction with specific biological targets; can mediate covalent binding after metabolic activation. rsc.orgindustrialchemicals.gov.au |

| Substituent Effects (EDG vs. EWG) | Modulates the overall electron density and distribution across the molecule. | Directly impacts binding affinity and inhibitory potency by altering the strength of non-covalent interactions (e.g., hydrogen bonds, π-π stacking). rsc.orgresearchgate.net |

| HOMO-LUMO Energy Gap | Determines the molecule's chemical reactivity and kinetic stability. | A smaller energy gap can correlate with higher reactivity and potential for charge transfer in interactions with biological macromolecules. researchgate.net |

| Lipophilicity/Polarity | Affects solubility, membrane permeability, and protein binding. | Changes in electronic properties (e.g., adding halogens) alter lipophilicity, which can enhance transport to the target site and binding affinity. researchgate.net |

Environmental Fate and Degradation Pathways of 2 3 Nitrophenoxy Ethanol

Biodegradation Processes in Aqueous and Soil Environments

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms. jebas.org The structure of 2-(3-Nitrophenoxy)ethanol, containing a nitrophenol moiety, suggests that its biodegradation will be influenced by the presence of the nitro group, which can make the aromatic ring more resistant to microbial attack. jebas.orgresearchgate.net

Under aerobic conditions, the degradation of nitrophenols can be influenced by the presence of other organic substrates. For example, the presence of glucose has been shown to enhance the degradation of 3-NP at low concentrations, while high concentrations of glucose can inhibit its biodegradation. nih.gov The degradation kinetics of nitrophenols are often modeled using equations such as the Haldane model, which accounts for substrate inhibition. nih.gov

Anaerobic degradation of nitroaromatic compounds often proceeds via the reduction of the nitro group to an amino group, forming aminophenols. nih.govasm.orgmicrobiologyresearch.org This initial reduction step is often the most rapid transformation under anaerobic conditions. canada.ca The half-life of nitrophenols in soil can vary significantly depending on the conditions, with aerobic degradation generally being faster in topsoil. For example, the half-life of 4-nitrophenol (B140041) in topsoil can be around one to three days under aerobic conditions and about 14 days under anaerobic conditions. cdc.gov

Table 1: Aerobic Biodegradation Kinetic Constants for 3-Nitrophenol (B1666305) (3-NP) Data extrapolated from studies on 3-Nitrophenol and may not be representative of this compound.

| Parameter | Value Range | Conditions | Reference |

| Maximum specific degradation rate (Kmax) | 0.005–2.98 mg(mgSS d)-1 | With/without co-substrate | nih.gov |

| Saturation constant (KS) | 1.5–51.9 mg L-1 | With/without co-substrate | nih.gov |

| Inhibition constant (KI) | 1.8–95.8 mg L-1 | With/without co-substrate | nih.gov |

A diverse range of microorganisms, including bacteria and fungi, are capable of transforming nitroaromatic compounds. jebas.orgnih.gov These microbes employ various enzymatic strategies to break down these molecules. The initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group. nih.govresearchgate.net

Under aerobic conditions, some bacteria can remove the nitro group through oxidative mechanisms involving monooxygenase or dioxygenase enzymes. nih.gov This can lead to the formation of catechols, which are then further degraded through ring cleavage. cdc.gov For example, the aerobic biodegradation of 2-nitrophenol (B165410) has been shown to produce catechol and beta-keto adipic acid. cdc.gov

In anaerobic environments, the reduction of the nitro group to an amino group is a common pathway catalyzed by various anaerobic bacteria, including species of Desulfovibrio and Clostridium. nih.govmicrobiologyresearch.org This process can lead to the formation of aminophenols. asm.org The resulting amino compounds may or may not be further degraded, and in some cases, they can persist in the environment. asm.org The specific microbial communities present in a given environment, along with factors like the availability of electron acceptors and donors, will ultimately determine the fate of this compound. microbiologyresearch.org

Photolytic Degradation Mechanisms Under Simulated Environmental Conditions

Photolysis, or degradation by light, can be a significant environmental fate process for nitroaromatic compounds, especially in surface waters where they are exposed to sunlight. nih.govnih.govumich.edu The nitro group in these compounds allows them to absorb light in the UV and visible spectrum, which can lead to their photochemical transformation. umich.edu

The direct photolysis of nitroaromatic compounds in aqueous solutions can proceed through various mechanisms. One common pathway involves an intramolecular rearrangement where the nitro group is converted to a nitrite (B80452) group (nitro-nitrite rearrangement). nih.gov This can be followed by the formation of various intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene. nih.govsciengine.com The degradation of nitrobenzene (B124822) and nitrophenols under polychromatic light has been observed to follow zero-order kinetics in some studies. nih.govsciengine.com

The presence of other substances in the water, such as humic substances found in natural waters, can enhance the rate of photolysis of nitroaromatic compounds. umich.edu The quantum yields for the removal of nitrobenzene and nitrophenols are generally in the range of 10-3 to 10-4. nih.govsciengine.com

Table 2: Potential Photolytic Degradation Products of Nitroaromatic Compounds Based on studies of related nitroaromatic compounds and may not be fully representative for this compound.

| Intermediate Product | Formation Pathway | Reference |

| Nitrophenols | Isomerization/Rearrangement | nih.govsciengine.com |

| Nitrohydroquinone | Hydroxylation | nih.govsciengine.com |

| Nitrosobenzene | Reduction of nitro group | nih.govsciengine.com |

| Nitrite and Nitrate ions | Degradation of nitro group | nih.govsciengine.com |

Hydrolytic Stability and Products of Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound contains an ether linkage (C-O-C), which can be susceptible to hydrolysis under certain environmental conditions, such as acidic or basic pH. nadkarnispc.comresearchgate.net

The rate of hydrolysis of ether linkages can be influenced by temperature and pH. researchgate.net Generally, ether bonds are relatively stable compared to ester bonds. nadkarnispc.com However, the presence of the electron-withdrawing nitro group on the phenyl ring could potentially influence the stability of the ether bond in this compound.

Specific data on the hydrolytic stability and products of hydrolysis for this compound are not available. For similar compounds, such as other nitrophenyl ethers, hydrolysis can lead to the cleavage of the ether bond, resulting in the formation of a phenol (B47542) and an alcohol. In the case of this compound, hydrolysis would be expected to yield 3-nitrophenol and ethylene (B1197577) glycol. The rate of this reaction would depend on the specific environmental conditions. Studies on other organic compounds have shown that hydrolysis can be catalyzed by acids or bases. viu.ca

Table 3: Predicted Hydrolysis Products of this compound Prediction based on the general mechanism of ether hydrolysis.

| Reactant | Predicted Products |

| This compound + H2O | 3-Nitrophenol + Ethylene Glycol |

Persistence and Environmental Mobility Considerations

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded by various processes. The mobility of a chemical refers to its ability to move between different environmental compartments, such as from water to soil or air.

Based on its structure, this compound is expected to have a degree of persistence in the environment. The presence of the nitroaromatic group can confer resistance to rapid biodegradation. jebas.orgresearchgate.net However, as discussed, it is likely susceptible to slow biodegradation and photolysis. Without specific experimental data, it is difficult to assign a precise environmental half-life. For comparison, the atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov

The environmental mobility of this compound will be governed by its water solubility, vapor pressure, and its tendency to sorb to soil and sediment particles. Polar organic chemicals with low sorption tendencies are generally mobile in the aquatic environment. umweltbundesamt.de The presence of the hydroxyl group in this compound suggests it will have some water solubility, which could contribute to its mobility in water. Conversely, the aromatic ring and nitro group may lead to some sorption to organic matter in soil and sediment, which would reduce its mobility. A comprehensive assessment of its mobility would require experimental determination of its soil-water partition coefficient (Koc).

Derivatization Strategies for Analytical and Synthetic Applications of 2 3 Nitrophenoxy Ethanol

Development of Derivatization Methods for Enhanced Analytical Sensitivity

In analytical chemistry, particularly in fields like metabolomics, the detection of low-abundance molecules in complex biological samples presents a significant challenge. elsevierpure.comacs.org Chemical derivatization is a widely used strategy to overcome this limitation by modifying the analyte to improve its chromatographic behavior and detection response. mdpi.comchromatographyonline.com The primary goals of derivatization are to enhance ionization efficiency for mass spectrometry, improve separation on chromatographic columns, and increase selectivity. mdpi.comrsc.org

For compounds containing functional groups such as hydroxyls, carbonyls, and carboxyls, various reagents can be employed. For instance, the conversion of alcohols to their corresponding carbamates using reagents like phenyl isocyanate can simplify the mass spectrum and increase analytical detection sensitivity by as much as 20-fold. researchgate.net Similarly, silylation agents are used to increase the volatility of analytes for gas chromatography (GC) analysis. researchgate.net The development of these methods is crucial for enabling the routine analysis of trace amounts of substances in complex matrices. acs.orgnih.gov

A particularly effective derivatization agent for enhancing analytical sensitivity is 3-nitrophenylhydrazine (B1228671) (3-NPH). elsevierpure.comacs.org This reagent is highly effective for molecules containing carbonyl (aldehyde and ketone) and carboxyl functional groups. researchgate.netnih.gov The reaction involves coupling the hydrazine (B178648) moiety of 3-NPH with the target functional group. For carboxylic acids, this is typically achieved using a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as pyridine (B92270), which facilitates the formation of a stable hydrazone. nih.gov

The key advantages of 3-NPH derivatization include:

Enhanced Sensitivity: The introduction of the nitrophenyl group significantly improves the ionization efficiency of the target molecule in liquid chromatography-mass spectrometry (LC-MS), leading to substantial improvements in detection sensitivity. elsevierpure.comnih.gov

Broad Coverage: 3-NPH can react with multiple functional groups, including carboxyl, carbonyl, and even phosphoryl groups, allowing for the simultaneous analysis of a wide range of metabolites from different classes like organic acids, amino acids, and nucleotides. elsevierpure.comacs.org

Improved Chromatography: The derivatives often exhibit better chromatographic separation compared to their unmodified counterparts. elsevierpure.comnih.gov